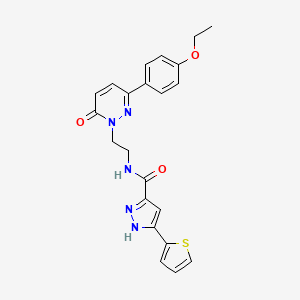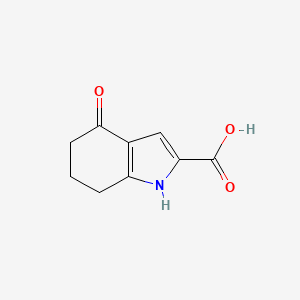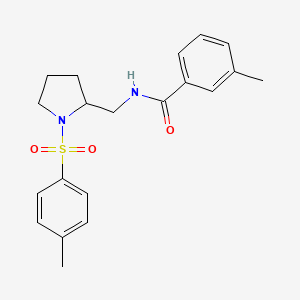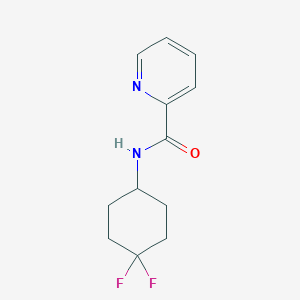
N-(4,4-difluorocyclohexyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)picolinamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a picolinamide moiety attached to a 4,4-difluorocyclohexyl group, which imparts unique chemical properties.
Wirkmechanismus
Target of Action
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide primarily targets the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .
Mode of Action
This compound acts as a potent, orally available, and highly selective PARP-1 inhibitor . It was developed with the goal of mitigating toxicities arising from cross-inhibition of PARP-2 . The selectivity of this compound for PARP-1 over PARP-2 has been rationalized through cocrystal structures of the compound with both PARP-1 and PARP-2 catalytic domain proteins .
Biochemical Pathways
The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide affects the DNA repair pathways . PARP-1 is involved in the repair of DNA and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Pharmacokinetics
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . These properties contribute to its high bioavailability, making it an effective therapeutic agent .
Result of Action
The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, particularly in cancer cells. This can result in cell death, thereby inhibiting the growth of cancer cells . It has shown high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models .
Biochemische Analyse
Biochemical Properties
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide has been found to interact with various enzymes and proteins. It is known to be a potent and highly selective inhibitor of the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1), a protein that plays a crucial role in the signaling and repair of DNA . The nature of these interactions is primarily inhibitory, affecting the function of the targeted enzymes and proteins .
Cellular Effects
The effects of N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide on cells are significant. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it has been found to inhibit PARP-1, which can influence various cellular processes, including DNA repair .
Molecular Mechanism
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide exerts its effects at the molecular level through several mechanisms. It binds to the active site of the PARP-1 enzyme, inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound has excellent ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles .
Metabolic Pathways
Given its inhibitory effect on PARP-1, it is likely to impact pathways related to DNA repair .
Subcellular Localization
Given its interaction with PARP-1, it is likely to be found in the nucleus where this enzyme is located .
Vorbereitungsmethoden
The synthesis of N-(4,4-difluorocyclohexyl)picolinamide typically involves the reaction of 4,4-difluorocyclohexylamine with picolinic acid or its derivatives under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(4,4-difluorocyclohexyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
N-(4,4-difluorocyclohexyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
N-(4,4-difluorocyclohexyl)picolinamide can be compared with other similar compounds, such as:
4,4-difluorocyclohexylamine: A precursor in the synthesis of this compound, which shares the difluorocyclohexyl group but lacks the picolinamide moiety.
Picolinamide derivatives: Compounds that contain the picolinamide moiety but differ in the substituents attached to it.
The uniqueness of this compound lies in its specific combination of the 4,4-difluorocyclohexyl group and the picolinamide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)6-4-9(5-7-12)16-11(17)10-3-1-2-8-15-10/h1-3,8-9H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFADNGSPEZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde](/img/structure/B2789504.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2789505.png)
![N-(3-(tert-butyl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789506.png)
![1-[(3-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2789508.png)

![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2789510.png)
![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)
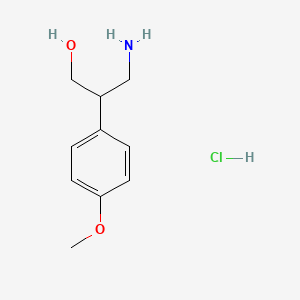
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)
